8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline
Description
Properties
IUPAC Name |
8-[[1-(2,4-dimethylphenyl)tetrazol-5-yl]methoxy]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-8-9-16(14(2)11-13)24-18(21-22-23-24)12-25-17-7-3-5-15-6-4-10-20-19(15)17/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNSJOVGOZEJBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)COC3=CC=CC4=C3N=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. The tetrazole ring can be introduced through a cycloaddition reaction involving azides and nitriles under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to facilitate the reactions and improve efficiency. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The tetrazole ring may also interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Tetrazole vs. Oxadiazole Derivatives
The replacement of the tetrazole ring in the target compound with a 1,2,4-oxadiazole (as in ) reduces metabolic stability due to oxadiazole’s susceptibility to hydrolysis.
Comparison with Pyrazoloquinolines
Pyrazoloquinolines (e.g., ) lack the tetrazole moiety but incorporate fused pyrazole rings, which can enhance planarity and intercalation into DNA—a mechanism relevant to anticancer activity. However, their synthetic routes are often more complex, requiring precise control over cyclization steps .
Pharmacological Potential
- Target Compound : The 2,4-dimethylphenyl group may enhance binding to angiotensin II receptors (a common target for tetrazole-based antihypertensives) by filling hydrophobic pockets .
- AZ10024306 : Its biphenyl-tetrazole motif is critical for inhibiting TGF-β signaling, but the larger structure may limit blood-brain barrier penetration .
Biological Activity
The compound 8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline is a novel hybrid molecule that combines the structural features of quinoline and tetrazole. This combination has attracted interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimalarial and anticancer research. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens and cancer cell lines, supported by data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a quinoline moiety linked to a tetrazole ring through a methoxy group, which may influence its interaction with biological targets.
Antimalarial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimalarial properties. For example, a series of 8-aminoquinoline derivatives linked to tetrazole rings demonstrated potent activity against Plasmodium falciparum, the causative agent of malaria. The most active compounds in this series showed IC50 values in the low micromolar range, indicating strong potential for therapeutic use against malaria .
Table 1: Antimalarial Activity of Related Compounds
| Compound | IC50 (µM) | Linker Type |
|---|---|---|
| Compound A | 2.51 | Ethyl side chain |
| Compound B | 7.05 | Phenyl side chain |
| Compound C | 15.98 | Aliphatic chain |
Anticancer Activity
In addition to antimalarial effects, the compound's anticancer potential has been explored. A study evaluating similar quinoline derivatives found that they inhibited the proliferation of colorectal cancer cells (HCT116 and Caco-2) by inducing apoptosis and blocking the cell cycle at the G2/M phase. The mechanism involved the downregulation of key proteins in the PI3K/AKT/mTOR signaling pathway .
Table 2: Anticancer Activity Against Colorectal Cancer Cells
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 8-Methoxy-2,5-dimethylquinoline | HCT116 | 10.5 | PI3K/AKT/mTOR inhibition |
| 8-Methoxy-2,5-dimethylquinoline | Caco-2 | 12.3 | Induction of apoptosis |
Case Study 1: Antimalarial Efficacy
A recent investigation assessed the antimalarial efficacy of a series of quinoline-tetrazole hybrids. Among these, one derivative exhibited an IC50 value of 2.51 µM against P. falciparum, suggesting that structural modifications significantly enhance activity compared to traditional antimalarials like chloroquine .
Case Study 2: Anticancer Mechanism
Another study focused on the anticancer effects of related compounds on colorectal cancer cells. The findings revealed that these compounds not only inhibited cell growth but also triggered apoptotic pathways through mitochondrial membrane potential disruption and activation of caspases .
Q & A
Q. What are the established synthetic routes for 8-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methoxy}quinoline, and how can purity be optimized?
The synthesis typically involves multi-step reactions, including:
- Suzuki–Miyaura coupling for forming the quinoline-tetrazole linkage, as demonstrated in analogous compounds .
- Condensation reactions using precursors like substituted tetrazoles and halogenated quinolines under reflux conditions (e.g., acetone or THF with potassium carbonate as a base) .
- Purification via recrystallization (e.g., ethyl acetate) or column chromatography (silica gel with CH₂Cl₂/hexane mixtures) to achieve >95% purity, monitored by TLC or HPLC .
Q. Which analytical techniques are critical for structural elucidation of this compound?
Key methods include:
- X-ray crystallography to determine bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds stabilizing the crystal lattice) .
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and assess stereochemistry .
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
Q. How do substituents on the tetrazole and quinoline moieties influence solubility and reactivity?
- The 2,4-dimethylphenyl group on the tetrazole enhances lipophilicity, reducing aqueous solubility but improving membrane permeability .
- The methoxy linker between tetrazole and quinoline increases rotational flexibility, potentially affecting binding interactions .
Advanced Research Questions
Q. How can reaction yields be improved in large-scale synthesis, and what catalysts are most effective?
- Microwave-assisted synthesis reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yields by 15–20% compared to conventional reflux .
- Palladium catalysts (e.g., Pd(PPh₃)₄) optimize cross-coupling efficiency, while KI acts as a co-catalyst in nucleophilic substitutions .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from:
- Impurity profiles : Use HPLC-MS to identify byproducts (e.g., dehalogenated intermediates) that interfere with assays .
- Substituent variability : Compare analogues (e.g., 3-methoxyphenyl vs. 4-fluorophenyl) to isolate structure-activity relationships (SAR) .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO concentration ≤0.1%) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking (e.g., AutoDock Vina) models binding to enzymes like topoisomerase II, highlighting key interactions:
- Tetrazole nitrogen atoms with catalytic residues (e.g., Asp543 in human topoisomerase IIα) .
- Quinoline’s aromatic system for π-π stacking in hydrophobic pockets .
- Hirshfeld surface analysis evaluates intermolecular forces in crystallized forms, correlating with stability and bioavailability .
Q. How do pH and temperature affect the compound’s stability in biological assays?
- pH-dependent degradation : The tetrazole ring is stable at pH 7.4 but hydrolyzes in acidic conditions (pH < 4), forming carboxylic acid derivatives .
- Thermal stability : DSC (Differential Scanning Calorimetry) shows decomposition above 250°C, suggesting storage at ≤−20°C for long-term stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
